Tafluprost

Catalog No.
S544424
CAS No.
209860-87-7
M.F
C25H34F2O5
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tafluprost

CAS Number

209860-87-7

Product Name

Tafluprost

IUPAC Name

propan-2-yl (Z)-7-[(1R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C25H34F2O5

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21?,22+,23-/m1/s1

InChI Key

WSNODXPBBALQOF-MMDZIBFSSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

solubility

Insoluble
5.28e-03 g/L

Synonyms

1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate, AFP-168, tafluprost

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H](C1/C=C/C(COC2=CC=CC=C2)(F)F)O)O

The exact mass of the compound Tafluprost is 452.23743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble5.28e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins F - Supplementary Records. It belongs to the ontological category of prostaglandins Falpha in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

IOP-Lowering Effects

Studies have demonstrated that tafluprost is effective in reducing IOP. A clinical trial involving patients with open-angle glaucoma found that tafluprost 0.0015% administered once daily produced a significant reduction in IOP compared to placebo after three months of treatment []. Similar findings were reported in other studies, suggesting tafluprost's potential as a glaucoma medication.

Note

It's important to remember that the study referenced above investigated the use of tafluprost in horses, not humans. While it provides evidence for IOP reduction, further research is needed to confirm its efficacy and safety in human glaucoma patients.

Side Effects and Limitations

Research has also identified potential limitations and side effects associated with tafluprost use. A study evaluating tafluprost in horses reported ocular surface complications such as chemosis (eye swelling), episcleral injection (redness), and blepharospasm (excessive blinking) []. These side effects highlight the need for further investigation into the safety profile of tafluprost in humans.

Tafluprost is a synthetic analog of prostaglandin F2α, classified as a prostaglandin analog. Its chemical formula is C25H34F2O5C_{25}H_{34}F_{2}O_{5}, and it has a molecular weight of approximately 452.53 g/mol. Tafluprost is primarily used in ophthalmology to manage conditions such as open-angle glaucoma and ocular hypertension by lowering intraocular pressure through increased outflow of aqueous humor from the eye . The compound is marketed under various trade names, including Taflotan, Zioptan, and Saflutan, depending on the region and manufacturer .

Tafluprost lowers IOP by increasing the outflow of aqueous humor through the uveoscleral pathway []. This mechanism is mediated by its binding to prostaglandin F receptors on the ciliary body, a structure within the eye responsible for aqueous humor production.

  • Ocular side effects: Tafluprost can cause eye irritation, burning, stinging, and changes in iris pigmentation [].
  • Contraindications: Tafluprost is not recommended for people with active ocular herpes simplex or hypersensitivity to the medication [].
Involved in its metabolism include:

  • Hydrolysis: Tafluprost is converted into tafluprost acid.
  • Beta oxidation: Tafluprost acid undergoes further metabolism to produce 1,2-dinortafluprost acid and 1,2,3,4-tetranor acid .

These metabolic pathways are crucial for its pharmacological activity and eventual elimination from the body.

Tafluprost exhibits significant biological activity as an agonist of the FP receptor. Its mechanism of action involves enhancing uveoscleral outflow, thereby reducing intraocular pressure effectively. Studies indicate that tafluprost has a higher affinity for the FP receptor compared to other prostaglandin analogs like latanoprost . The onset of action typically occurs within 2 to 4 hours post-administration, with effects lasting for over 24 hours .

Common side effects associated with tafluprost include conjunctival hyperemia (redness of the eye), stinging or irritation upon instillation, and potential changes in iris pigmentation . Long-term use can also lead to increased pigmentation of the eyelids and eyelashes.

The synthesis of tafluprost involves several steps that include:

  • Preparation of intermediates: The synthesis begins with the formation of key intermediates through reactions involving various organic compounds.
  • Esterification: The final product is obtained through esterification reactions that link the active moiety to an appropriate fatty acid chain.
  • Purification: The crude product undergoes purification processes such as chromatography to yield pure tafluprost suitable for pharmaceutical use .

While specific synthetic routes may vary among manufacturers, these general principles guide the production of tafluprost.

Tafluprost is primarily used in ophthalmology for:

  • Management of open-angle glaucoma: By lowering intraocular pressure, it helps prevent vision loss associated with this condition.
  • Treatment of ocular hypertension: It aids in controlling elevated intraocular pressure that could lead to glaucoma if left untreated .

Additionally, tafluprost has been investigated for potential use in other ocular conditions due to its ability to modulate fluid dynamics within the eye.

Tafluprost exhibits specific interactions with other medications:

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): These can either enhance or diminish the effectiveness of tafluprost depending on their mechanism of action.
  • Timolol: A common beta-blocker used in glaucoma treatment does not negatively interact with tafluprost, allowing for combination therapy without adverse effects .

Due to its localized application and minimal systemic absorption, interactions with oral medications are generally not expected.

Tafluprost shares similarities with other prostaglandin analogs used in glaucoma treatment. Key compounds include:

CompoundAffinity for FP ReceptorMain UseUnique Features
LatanoprostModerateOpen-angle glaucomaWell-studied; common first-line agent
TravoprostHighOpen-angle glaucomaSlightly more potent than latanoprost
BimatoprostHighOpen-angle glaucomaAlso stimulates eyelash growth

Tafluprost is unique due to its fluorinated structure and significantly higher affinity for the FP receptor compared to latanoprost's carboxylic acid form . This structural difference contributes to its efficacy and pharmacokinetic profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

452.23743050 g/mol

Monoisotopic Mass

452.23743050 g/mol

Boiling Point

100°C

Heavy Atom Count

32

LogP

4.05

Appearance

White solid powder

Melting Point

87.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7824T4Z7MA

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (77.55%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (73.47%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (75.51%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (73.47%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tafluprost is indicated for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.
FDA Label
Treatment of glaucoma

Pharmacology

Tafluprost is a novel prostaglandin analog with a high affinity for the fluoroprostaglandin (FP) receptor PGF2α. Tafluprost has an affinity for the FP receptor that is approximately 12 times higher than that of the carboxylic acid of latanoprost, but with almost no potential to bind to other receptors.

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EE - Prostaglandin analogues
S01EE05 - Tafluprost

Mechanism of Action

Tafluprost acid is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor. Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGFR [HSA:5737] [KO:K04262]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

209860-87-7

Absorption Distribution and Excretion

Following instillation, tafluprost is absorbed through the cornea and is hydrolyzed to the biologically active acid metabolite, tafluprost acid. Tafluprost is an ester which makes the drug lipophillic enough to be quickly absorbed through. When administered to the eye, the peak plasma concentration (Cmax) and time to peak plasma concentration (Tmax) of tafluprost acid in healthy subjects was 26 pg/mL and 10 minutes respectively. a AUC, tafluprost acid = 394 pg*min/mL - 432 pg*min/mL.
Mean plasma tafluprost acid concentrations were below the limit of quantification of the bioanalytical assay (10 pg/mL) at 30 minutes following topical ocular administration of tafluprost 0.0015% ophthalmic solution. In male rats, it was observed that tafluprost was excreted into the feces.
The highest concentration of tafluprost acid was found in the cornea and conjunctiva.

Metabolism Metabolites

Tafluprost is an ester prodrug which is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite. Tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid.

Wikipedia

Tafluprost
PRC200-SS

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Niwano Y, Iwasawa A, Ayaki M. Ocular surface cytotoxicity and safety evaluation of tafluprost, a recently developed anti-glaucoma prostaglandin analog. Ophthalmol Eye Dis. 2014 Feb 13;6:5-12. doi: 10.4137/OED.S12445. eCollection 2014. Review. PubMed PMID: 24558301; PubMed Central PMCID: PMC3928056.
2: Duh D, Tanret I. [Tafluprost (Saflutan) ophthalmic use]. J Pharm Belg. 2013 Jun;(2):41-2. Review. French. PubMed PMID: 23798185.
3: Swymer C, Neville MW. Tafluprost: the first preservative-free prostaglandin to treat open-angle glaucoma and ocular hypertension. Ann Pharmacother. 2012 Nov;46(11):1506-10. doi: 10.1345/aph.1R229. Epub 2012 Oct 23. Review. PubMed PMID: 23092867.
4: Papadia M, Bagnis A, Scotto R, Traverso CE. Tafluprost for glaucoma. Expert Opin Pharmacother. 2011 Oct;12(15):2393-401. doi: 10.1517/14656566.2011.606810. Review. PubMed PMID: 21916788.
5: Pantcheva MB, Seibold LK, Awadallah NS, Kahook MY. Tafluprost: a novel prostaglandin analog for treatment of glaucoma. Adv Ther. 2011 Sep;28(9):707-15. doi: 10.1007/s12325-011-0055-8. Epub 2011 Aug 18. Review. PubMed PMID: 21858491.

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